molecular formula C17H20ClNO3S B2424273 2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide CAS No. 1705165-32-7

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

Cat. No. B2424273
CAS RN: 1705165-32-7
M. Wt: 353.86
InChI Key: FGHYAMPSSVDLQO-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide, also known as CPB, is a sulfonamide compound that has been studied for its potential use in various scientific research applications. CPB has been found to have a unique mechanism of action that makes it useful in studying certain biochemical and physiological processes. In

Scientific Research Applications

Anticancer Activity

The inhibition of carbonic anhydrase IX (CA IX) has emerged as a promising strategy for developing novel antiproliferative agents. CA IX is overexpressed in many solid tumors, leading to uncontrolled cell proliferation and tumor hypoxia. Researchers have synthesized aryl thiazolone–benzenesulfonamides, including our compound of interest, to selectively inhibit CA IX. Notably, compounds 4b–c, 4e, 4g–h demonstrated significant anti-proliferative effects against breast cancer cell lines (MDA-MB-231 and MCF-7) with high selectivity .

Antimicrobial Properties

The same benzenesulfonamide derivatives were also evaluated for their antimicrobial activity. While the primary focus was on anticancer effects, some compounds exhibited inhibitory effects against microbial growth. Further investigations could explore their potential as antimicrobial agents .

Carbonic Anhydrase Inhibition

The sulfonamide derivatives 4e, 4g, and 4h displayed excellent enzyme inhibition against CA IX, with IC50 values ranging from 10.93 to 25.06 nM. Importantly, they maintained selectivity for CA IX over CA II. These findings highlight their potential as CA inhibitors for therapeutic applications .

Apoptosis Induction

Compound 4e induced apoptosis in MDA-MB-231 breast cancer cells, significantly increasing annexin V-FITC levels. This suggests a potential role in promoting programmed cell death, which is crucial for cancer treatment .

Environmental Analysis

Benzenesulfonamides, including our compound, have been used in analytical methods for detecting environmental contaminants. Researchers developed techniques to simultaneously determine benzotriazole, benzothiazole, and benzenesulfonamide in environmental waters .

Synthetic Chemistry

2-Chloro-N-methoxy-N-methylacetamide, a related compound, serves as a starting reagent for synthesizing structurally related 2-alkyl-4-quinolones. These quinolones exhibit biological activity and play a role in quorum sensing in Pseudomonas aeruginosa .

properties

IUPAC Name

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20ClNO3S/c1-3-17(22-2,14-9-5-4-6-10-14)13-19-23(20,21)16-12-8-7-11-15(16)18/h4-12,19H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGHYAMPSSVDLQO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNS(=O)(=O)C1=CC=CC=C1Cl)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20ClNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methoxy-2-phenylbutyl)benzenesulfonamide

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